Methyl 4-aminoquinoline-2-carboxylate
Overview
Description
Methyl 4-aminoquinoline-2-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active compounds.
Mechanism of Action
Target of Action
Methyl 4-aminoquinoline-2-carboxylate is a derivative of quinoline, a nitrogen-containing heterocyclic compound . Quinoline derivatives have been found to exhibit antimicrobial properties . They are known to target various microbial species, disrupting their growth and proliferation .
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to changes that inhibit the growth and proliferation of the microbes
Biochemical Pathways
Quinoline derivatives are known to interfere with various biochemical pathways in microbes, leading to their antimicrobial effects
Result of Action
Quinoline derivatives are known to exhibit antimicrobial effects, suggesting that this compound may also have similar effects
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of quinoline derivatives
Biochemical Analysis
Biochemical Properties
Methyl 4-aminoquinoline-2-carboxylate plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with heme polymerase, an enzyme crucial for the survival of malaria parasites . By inhibiting heme polymerase, this compound prevents the detoxification of free heme, leading to the accumulation of toxic heme within the parasite . Additionally, this compound has been found to interact with various proteins involved in cellular signaling pathways, further highlighting its biochemical significance .
Cellular Effects
This compound exerts profound effects on various cell types and cellular processes. In malaria parasites, this compound disrupts cellular metabolism by inhibiting heme polymerase, leading to the accumulation of toxic heme and subsequent cell death . In mammalian cells, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . These effects are mediated through its interactions with key proteins and enzymes, highlighting its potential as a therapeutic agent.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds to heme polymerase, inhibiting its activity and preventing the detoxification of free heme . Additionally, this compound has been shown to modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underpin the compound’s biological effects and therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under normal storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting the growth of malaria parasites and other pathogens . These temporal effects underscore the importance of proper storage and handling in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits the growth of malaria parasites and other pathogens without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and neurotoxicity . These dosage-dependent effects highlight the need for careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to heme metabolism. The compound interacts with heme polymerase, inhibiting its activity and disrupting the detoxification of free heme . Additionally, this compound has been shown to affect metabolic flux and metabolite levels in cells, further highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in target cells, enhancing its therapeutic efficacy. The transport and distribution of this compound are crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This subcellular localization allows this compound to interact with its target biomolecules effectively, mediating its biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-aminoquinoline-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-aminoaniline with diethyl ethoxymethylenemalonate, followed by cyclization and esterification to yield the desired product . The reaction conditions often involve the use of catalysts such as molecular iodine or transition metals like copper to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-aminoquinoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-2-carboxylic acid derivatives.
Reduction: Reduction reactions can yield different aminoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of pharmacologically active compounds .
Scientific Research Applications
Methyl 4-aminoquinoline-2-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Hydroxychloroquine: Another antimalarial with additional hydroxyl groups, providing different pharmacokinetic properties.
Amodiaquine: A derivative with enhanced efficacy against chloroquine-resistant strains of Plasmodium.
Uniqueness: Methyl 4-aminoquinoline-2-carboxylate is unique due to its specific ester functional group, which can be modified to create a variety of derivatives with different biological activities. Its versatility in synthetic chemistry and potential therapeutic applications make it a valuable compound for further research and development .
Properties
IUPAC Name |
methyl 4-aminoquinoline-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)10-6-8(12)7-4-2-3-5-9(7)13-10/h2-6H,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJGAQDFADGELN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=CC=CC=C2C(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40537966 | |
Record name | Methyl 4-aminoquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97909-55-2 | |
Record name | Methyl 4-aminoquinoline-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40537966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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